![molecular formula C25H24BF2N3O5 B606004 BDP TMR NHS ester CAS No. 485397-12-4](/img/structure/B606004.png)
BDP TMR NHS ester
Overview
Description
BDP TMR NHS ester is a borondipyrromethene dye for the TAMRA channel . It’s an analog of BODIPY TMR . The dye has much brighter fluorescence than TAMRA . This derivative is an amine-reactive NHS ester with an aminohexanoic acid (C6) linker between the dye and the functional group . The dye is suitable for labeling proteins, peptides, and other molecules with amino groups .
Synthesis Analysis
The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residue or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond . The reaction of NHS esters with amino groups is strongly pH-dependent . The optimal pH value for modification is 8.3-8.5 .Molecular Structure Analysis
The molecular formula of BDP TMR NHS ester is C25H24BF2N3O5 . The molecular weight is 495.28 . The structure of BDP TMR NHS ester includes an aminohexanoic acid (C6) linker between the dye and the functional group .Chemical Reactions Analysis
BDP TMR NHS ester is a BDP dye linker with a longer excitation state lifetime . It is also brighter than other dyes such as TAMRA . The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residue or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond .Physical And Chemical Properties Analysis
BDP TMR NHS ester appears as a purple solid . It has good solubility in most organic solvents (DMF, DMSO, DCM, acetone, etc.) . The excitation/absorption maximum is at 542 nm, and the emission maximum is at 574 nm . The fluorescence quantum yield is 0.64 .Scientific Research Applications
Photosensitizer Efficiency
BDP TMR NHS ester, as part of the BODIPY chromophore family, is significant in the field of photosensitizers. A study by Yogo et al. (2005) highlights the advantages of BODIPY-based photosensitizers like 2I-BDP, including high extinction coefficient, high photostability, and insensitivity to solvent environment. These characteristics make it an efficient option for cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).
Environmental Impact and Fate
Liang, Shi, and Liu (2018) conducted a study on the environmental occurrence and fate of oligomeric organophosphate esters (OOPEs), including BDP. They developed a method for analyzing trace amounts of BDP in environmental samples, revealing its presence and distribution in sewage treatment plants. This study is crucial for understanding the environmental impact of BDP and similar compounds (Liang, Shi, & Liu, 2018).
Pulmonary Drug Delivery
Xu et al. (2012) explored the preparation of ultrafine BDP particles for dry powder inhalation. This study is significant for pulmonary drug delivery, particularly in the treatment of asthma. The research focused on optimizing particle size and distribution for effective delivery in the respiratory system (Xu, Zhang, Zhou, Zhao, Wang, & Chen, 2012).
Flame Retardant Properties
Research by Li et al. (2012) on BDP's application as a flame retardant is notable. They investigated its effectiveness in enhancing the thermal decomposition temperature and delaying the decomposition velocity of certain materials, demonstrating its potential in flame retardancy applications (Li, Li, Wang, Han, Fan, & Fu, 2012).
Biomedical Applications
A review by Osi et al. (2022) on biodegradable polymers (BDPs) highlights their extensive use in biomedical applications. This includes their role in drug delivery, tissue engineering, and ophthalmic applications, showcasing the broad utility of BDPs in various healthcare and medical fields (Osi, Khoder, Al-Kinani, & Alany, 2022).
Surface Chemistry
Cheng et al. (2007) investigated the reactivity and stability of N-Hydroxysuccinimide (NHS) esters, commonly used in surface immobilizations. This study provides insights into the stability and hydrolytic behavior of NHS esters, including those similar to BDP TMR NHS ester, in various surface chemistries (Cheng, Gamble, Grainger, & Castner, 2007).
Safety And Hazards
Future Directions
BDP TMR NHS ester is a bright borondipyrromethene dye for TAMRA channel especially suitable for fluorescence polarization assays . This compound contains an aminohexanoic acid (C6) linker between the dye and the functional group . It’s a good choice for future research and development in the field of fluorescence anisotropy measurements .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BF2N3O5/c1-15-20(9-13-25(34)36-31-23(32)11-12-24(31)33)16(2)29-22(15)14-18-6-10-21(30(18)26(29,27)28)17-4-7-19(35-3)8-5-17/h4-8,10,14H,9,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAZILQWJQABLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)ON5C(=O)CCC5=O)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BF2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BDP TMR NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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